molecular formula C9H7FN4O2 B4346763 1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole

1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B4346763
M. Wt: 222.18 g/mol
InChI Key: CRDIWVPDAWVLGS-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-nitro-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms This compound is characterized by the presence of a fluorobenzyl group and a nitro group attached to the triazole ring

Safety and Hazards

The safety data sheet for a similar compound, 1-(2-Fluorobenzyl)piperazine, indicates that it is harmful to aquatic life with long-lasting effects. It also provides guidelines for handling and storage, first aid measures, and disposal .

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorobenzyl bromide with 3-nitro-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding benzaldehyde or benzoic acid derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-nitro-1H-1,2,4-triazole has found applications in several areas of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including infections and cancer.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-3-nitro-1H-1,2,4-triazole can be compared to other similar compounds, such as:

    1-(2-Fluorobenzyl)-1H-1,2,4-triazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-Nitro-1H-1,2,4-triazole: Lacks the fluorobenzyl group, which may affect its ability to interact with biological targets and its overall stability.

    1-(2-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in the combination of the fluorobenzyl and nitro groups, which confer distinct chemical and biological properties that are valuable for various applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-8-4-2-1-3-7(8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDIWVPDAWVLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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